8-bromo-1,3-dimethyl-7-(1-oxo-1-phenylheptan-2-yl)-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
8-BROMO-1,3-DIMETHYL-7-(1-OXO-1-PHENYLHEPTAN-2-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a synthetic organic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds, which play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This compound is characterized by its bromine substitution and a phenylheptanone side chain, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-BROMO-1,3-DIMETHYL-7-(1-OXO-1-PHENYLHEPTAN-2-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves multi-step organic reactions. A common approach might include:
Bromination: Introduction of the bromine atom into the purine ring.
Alkylation: Addition of the 1-oxo-1-phenylheptan-2-yl group.
Methylation: Introduction of methyl groups at the 1 and 3 positions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Control of temperature and pressure to favor desired reactions.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenylheptanone side chain.
Reduction: Reduction reactions could target the carbonyl group in the side chain.
Substitution: The bromine atom may be substituted by other nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
Synthesis of Derivatives:
Biology
Biochemical Studies: Investigated for its interactions with biological macromolecules, such as enzymes and receptors.
Medicine
Pharmacological Research: Explored for potential therapeutic effects, including anti-inflammatory, antiviral, or anticancer activities.
Industry
Material Science: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 8-BROMO-1,3-DIMETHYL-7-(1-OXO-1-PHENYLHEPTAN-2-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE would depend on its specific interactions with molecular targets. Potential mechanisms might include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Caffeine: A well-known purine derivative with stimulant effects.
Theobromine: Another purine derivative found in chocolate, with mild stimulant properties.
Uniqueness
The unique structural features of 8-BROMO-1,3-DIMETHYL-7-(1-OXO-1-PHENYLHEPTAN-2-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE, such as the bromine substitution and the phenylheptanone side chain, may confer distinct chemical and biological properties compared to other purine derivatives.
Properties
Molecular Formula |
C20H23BrN4O3 |
---|---|
Molecular Weight |
447.3 g/mol |
IUPAC Name |
8-bromo-1,3-dimethyl-7-(1-oxo-1-phenylheptan-2-yl)purine-2,6-dione |
InChI |
InChI=1S/C20H23BrN4O3/c1-4-5-7-12-14(16(26)13-10-8-6-9-11-13)25-15-17(22-19(25)21)23(2)20(28)24(3)18(15)27/h6,8-11,14H,4-5,7,12H2,1-3H3 |
InChI Key |
PPFIBZHJYSTYTA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C(=O)C1=CC=CC=C1)N2C3=C(N=C2Br)N(C(=O)N(C3=O)C)C |
Origin of Product |
United States |
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